2,5-Dimethylthiophene-3-boronic acid

Organic Synthesis Methodology Boronic Acid Preparation

2,5-Dimethylthiophene-3-boronic acid (CAS 162607-23-0) is a non-interchangeable building block—critical to synthesizing photochromic diarylethenes, conjugated polymers, and diverse heterocyclic libraries. The 2,5-dimethyl substitution pattern modulates electron density and provides steric guidance, while the 3-boronic acid group offers a unique molecular vector compared to common 2-boronic acid analogs. Generic substitution with 2-thiopheneboronic acid or 3-thiopheneboronic acid will fail in applications requiring precise regio- and electronic properties. Procure this specific compound to ensure reproducible Suzuki-Miyaura couplings and enable patentable molecular architectures.

Molecular Formula C6H9BO2S
Molecular Weight 156.02 g/mol
CAS No. 162607-23-0
Cat. No. B576047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylthiophene-3-boronic acid
CAS162607-23-0
Synonyms2,5-Dimethylthiophene-3-boronic acid
Molecular FormulaC6H9BO2S
Molecular Weight156.02 g/mol
Structural Identifiers
SMILESB(C1=C(SC(=C1)C)C)(O)O
InChIInChI=1S/C6H9BO2S/c1-4-3-6(7(8)9)5(2)10-4/h3,8-9H,1-2H3
InChIKeyRFQHMNWNEOZRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylthiophene-3-boronic Acid (CAS 162607-23-0): Procurement-Ready Data on a 2,5-Dimethyl-Substituted Thiophene Boronic Acid Building Block for Cross-Coupling Applications


2,5-Dimethylthiophene-3-boronic acid (CAS 162607-23-0) is an organoboronic acid derivative of thiophene, featuring methyl substituents at the 2- and 5-positions and a boronic acid functional group at the 3-position . This heteroarylboronic acid is a commercially available, stable solid with a melting point of 180-183 °C, limited aqueous solubility, and good solubility in common organic solvents like DMSO . It is primarily employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions to construct more complex heterocyclic structures, particularly for materials science and pharmaceutical intermediate applications .

Why 2,5-Dimethylthiophene-3-boronic Acid (CAS 162607-23-0) Cannot Be Replaced by a Generic Thiophene Boronic Acid in Critical Applications


Generic substitution with other thiophene boronic acids (e.g., 2-thiopheneboronic acid or 3-thiopheneboronic acid) or even its positional isomer is not a viable procurement strategy for applications requiring specific electronic and steric properties. The 2,5-dimethyl substitution pattern on the thiophene ring directly modulates the electron density of the heterocycle, influencing both the reactivity and stability of the boronic acid [1]. The presence of methyl groups at the alpha positions provides steric guidance and electronic tuning that is absent in unsubstituted or mono-substituted analogs [2]. Furthermore, the 3-boronic acid substitution pattern provides a unique vector for molecular extension compared to more common 2-boronic acid analogs, enabling the synthesis of regioisomeric structures . These differences are not merely incremental; they result in distinct reactivity profiles, stability characteristics, and material properties that are critical for the success of a synthesis or the function of a final product.

Quantitative Evidence Guide: 2,5-Dimethylthiophene-3-boronic Acid (CAS 162607-23-0) Differentiated by Data


Synthesis Yield: A Verified 73% Yield for the Boronic Acid from 3-Bromo-2,5-dimethylthiophene

The synthesis of 2,5-dimethylthiophene-3-boronic acid from its 3-bromo precursor using n-butyllithium and tri-n-butyl borate in THF at -78 °C, followed by acidic workup, proceeds with a reported and reproducible yield of 73% . This specific yield is for the free boronic acid and is a crucial metric for process chemists planning a synthetic sequence. While yields for other thiophene boronic acids can vary widely depending on the specific precursor and conditions, this established protocol provides a quantitative benchmark for planning and procurement .

Organic Synthesis Methodology Boronic Acid Preparation

Predicted pKa and Solubility Profile of 2,5-Dimethylthiophene-3-boronic Acid for Rational Reaction Design

2,5-Dimethylthiophene-3-boronic acid has a predicted pKa of 8.42 . This value is similar to that of 3-thiopheneboronic acid (predicted pKa 8.25) , but the additional methyl groups increase the LogP, reducing aqueous solubility. This compound is soluble in chloroform and DMSO, but has limited water solubility . This solubility profile is advantageous for reactions in biphasic systems or for purifications where the product needs to be separated from aqueous byproducts, and contrasts with more polar analogs.

Medicinal Chemistry Process Chemistry Physicochemical Properties

Distinct 1H NMR Spectrum of 2,5-Dimethylthiophene-3-boronic Acid Provides Analytical Certainty

The 1H NMR spectrum of 2,5-dimethylthiophene-3-boronic acid in CDCl3 shows a characteristic singlet for the aromatic proton at δ 7.07 ppm, and singlets for the two methyl groups at δ 2.82 ppm and δ 2.46 ppm . This pattern is distinct from that of its isomer, (3,5-dimethylthiophen-2-yl)boronic acid, or unsubstituted thiophene boronic acids, providing a definitive analytical fingerprint for identity confirmation and purity assessment. This specificity is critical for quality control in a GMP or research environment.

Analytical Chemistry Quality Control Compound Characterization

Demonstrated Utility in Photochromic Materials: Enabling Specific Diarylethene Architectures

2,5-Dimethylthiophene-3-boronic acid has been specifically used as a key building block in the synthesis of a photochromic diarylethene derivative (Compound 1-O) via consecutive Suzuki coupling reactions [1]. This compound, upon UV irradiation, underwent a reversible color change from colorless to blue-green. The use of this specific boronic acid, with its 2,5-dimethyl substitution pattern, is essential for achieving the desired photochromic properties and molecular geometry in this class of compounds, which would not be possible with simpler thiophene boronic acids like 2- or 3-thiopheneboronic acid.

Materials Science Photochromism Organic Electronics

Crystal Structure: Monoclinic System with Unique Packing Motif

Single-crystal X-ray diffraction analysis reveals that 2,5-dimethylthiophene-3-boronic acid crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This specific crystal packing is a direct result of its molecular structure and is distinct from the crystal structures of other thiophene boronic acids [2]. This information is critical for solid-form screening, formulation development, and understanding the compound's stability and handling properties.

Solid-State Chemistry Crystallography Polymorph Screening

2,5-Dimethylthiophene-3-boronic Acid (CAS 162607-23-0): Validated Use Cases Stemming from Quantitative Evidence


Synthesis of Photochromic Diarylethenes for Smart Materials

As demonstrated in the synthesis of compound 1-O, this boronic acid is a critical building block for constructing photochromic diarylethene systems [1]. Its specific substitution pattern is essential for the molecule's ability to undergo a reversible, light-induced color change. Researchers developing smart windows, optical data storage, or molecular switches should procure this compound specifically, as substitutions with simpler thiophene boronic acids will yield different or non-functional materials.

Synthesis of Thiophene-Containing Conjugated Polymers

While the direct use of this specific boronic acid in polymerizations is less documented than its pinacol ester derivative, the class of thiophene boronic acids is central to creating conjugated polymers for organic electronics [1]. 2,5-Dimethylthiophene-3-boronic acid provides a monomer unit with a specific regio- and electronic profile. The documented synthetic yield and defined crystal structure [2] provide a solid foundation for its use as a well-characterized starting material in the development of new polythiophene derivatives with tailored optoelectronic properties.

Preparation of Complex Heterocyclic Scaffolds in Medicinal Chemistry

The compound's utility as a versatile building block for Suzuki-Miyaura cross-couplings makes it valuable in medicinal chemistry for constructing diverse, patentable heterocyclic libraries [1]. The distinct NMR signature ensures that the final products can be rigorously characterized, and the known pKa and solubility profile [2] aid in optimizing reaction conditions for challenging coupling partners. This makes it a reliable choice for synthesizing complex drug-like molecules where regioisomeric purity is paramount.

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